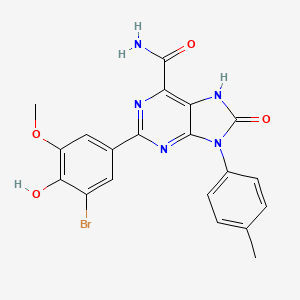
2-(3-bromo-4-hydroxy-5-methoxyphenyl)-8-oxo-9-(p-tolyl)-8,9-dihydro-7H-purine-6-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-bromo-4-hydroxy-5-methoxyphenyl)-8-oxo-9-(p-tolyl)-8,9-dihydro-7H-purine-6-carboxamide is a useful research compound. Its molecular formula is C20H16BrN5O4 and its molecular weight is 470.283. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-(3-bromo-4-hydroxy-5-methoxyphenyl)-8-oxo-9-(p-tolyl)-8,9-dihydro-7H-purine-6-carboxamide is a member of the purine derivatives, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this specific compound, highlighting its potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure features a brominated phenolic group, a methoxy group, and a purine core, which are known to contribute to the compound's biological properties.
Anticancer Activity
Recent studies have indicated that purine derivatives can exhibit significant anticancer properties. For instance, compounds similar to This compound have shown cytotoxic effects against various cancer cell lines. In a study evaluating structural analogs, compounds with similar moieties demonstrated IC50 values ranging from 0.39 µM to 3.79 µM against cancer cell lines such as MCF7 and HCT116, indicating potent antiproliferative effects .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF7 | 0.46 |
| Compound B | HCT116 | 0.39 |
| Compound C | A549 | 26 |
Anti-inflammatory Effects
The anti-inflammatory properties of purine derivatives are also well-documented. The compound's structural features may inhibit key inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines. This mechanism is supported by studies that show similar compounds effectively modulating inflammation markers in vitro .
Antimicrobial Activity
Preliminary investigations into the antimicrobial activity of this compound have suggested potential efficacy against a range of bacterial strains. The presence of hydroxyl and methoxy groups in its structure may enhance its interaction with microbial membranes, leading to bactericidal effects. For example, related compounds have shown moderate to strong activity against Salmonella typhi and Bacillus subtilis .
The biological activity of This compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in cancer cell proliferation and inflammation.
- DNA Interaction : Similar purine derivatives have been shown to intercalate with DNA, disrupting replication and transcription processes.
- Cytokine Modulation : By influencing cytokine production, this compound may reduce inflammatory responses.
Case Studies and Research Findings
In a notable case study, researchers synthesized a series of purine derivatives and evaluated their biological activities. Among these derivatives, one exhibited an IC50 value of 0.71 µM against HepG2 cell lines, showcasing significant anticancer potential . Another study highlighted the effectiveness of related compounds in inhibiting Aurora-A kinase activity, a critical target in cancer therapy .
特性
IUPAC Name |
2-(3-bromo-4-hydroxy-5-methoxyphenyl)-9-(4-methylphenyl)-8-oxo-7H-purine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16BrN5O4/c1-9-3-5-11(6-4-9)26-19-15(24-20(26)29)14(17(22)28)23-18(25-19)10-7-12(21)16(27)13(8-10)30-2/h3-8,27H,1-2H3,(H2,22,28)(H,24,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWOPLXPJKBJNPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=NC(=NC(=C3NC2=O)C(=O)N)C4=CC(=C(C(=C4)Br)O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16BrN5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














